

Application Notes and Protocols for MTSEA-Fluorescein Live Cell Imaging

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Compound of Interest

Compound Name: MTSEA-Fluorescein

Cat. No.: B561814

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Introduction

MTSEA-Fluorescein is a thiol-reactive fluorescent probe that is valuable for labeling cysteine-containing proteins on the surface of living cells. Its membrane impermeability ensures that labeling is restricted to extracellularly accessible thiols, making it an excellent tool for studying the topology, trafficking, and function of cell surface proteins such as ion channels and receptors. This document provides detailed protocols and application notes for the use of **MTSEA-Fluorescein** in live cell imaging.

MTSEA-Fluorescein reacts specifically with the free sulfhydryl (thiol) group of cysteine residues to form a stable, covalent thioether bond. This reaction is highly specific and occurs under physiological conditions, making it suitable for live-cell applications. The fluorescein moiety provides a bright and photostable green fluorescent signal that can be visualized using standard fluorescence microscopy.

Data Presentation

The following table summarizes representative quantitative data from live cell imaging experiments using **MTSEA-Fluorescein** to label cell surface proteins. The optimal parameters may vary depending on the cell type, protein of interest, and experimental conditions.

Parameter	Value	Cell Type	Protein Target	Notes
MTSEA-Fluorescein Concentration	1 - 10 μ M	HEK293	Cysteine-mutant ion channel	Higher concentrations may increase background fluorescence.
Incubation Time	1 - 5 minutes	HeLa	Endogenous cell surface thiols	Longer incubation times may lead to internalization.
Incubation Temperature	Room Temperature (20-25°C)	CHO	GPCR with engineered cysteines	Labeling at 4°C can reduce internalization but may also slow the reaction rate.
Signal-to-Noise Ratio	> 5	HEK293	Cysteine-mutant ion channel	Dependent on expression level of the target protein and washing efficiency.
Photobleaching Half-life	~30-60 seconds	All	-	Under continuous illumination with a standard mercury arc lamp.

Experimental Protocols

Reagent Preparation

- **MTSEA-Fluorescein** Stock Solution (10 mM):

- **MTSEA-Fluorescein** is typically supplied as a lyophilized powder.
- Allow the vial to warm to room temperature before opening to prevent condensation.
- Dissolve the powder in anhydrous Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM.
- Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
- Labeling Buffer:
 - Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
 - Ensure the buffer is sterile and pre-warmed to the desired incubation temperature before use.
 - Buffers containing primary amines (e.g., Tris) should be avoided as they can react with the probe.

Live Cell Labeling Protocol

This protocol is designed for labeling adherent cells cultured in chambered coverglass or multi-well plates.

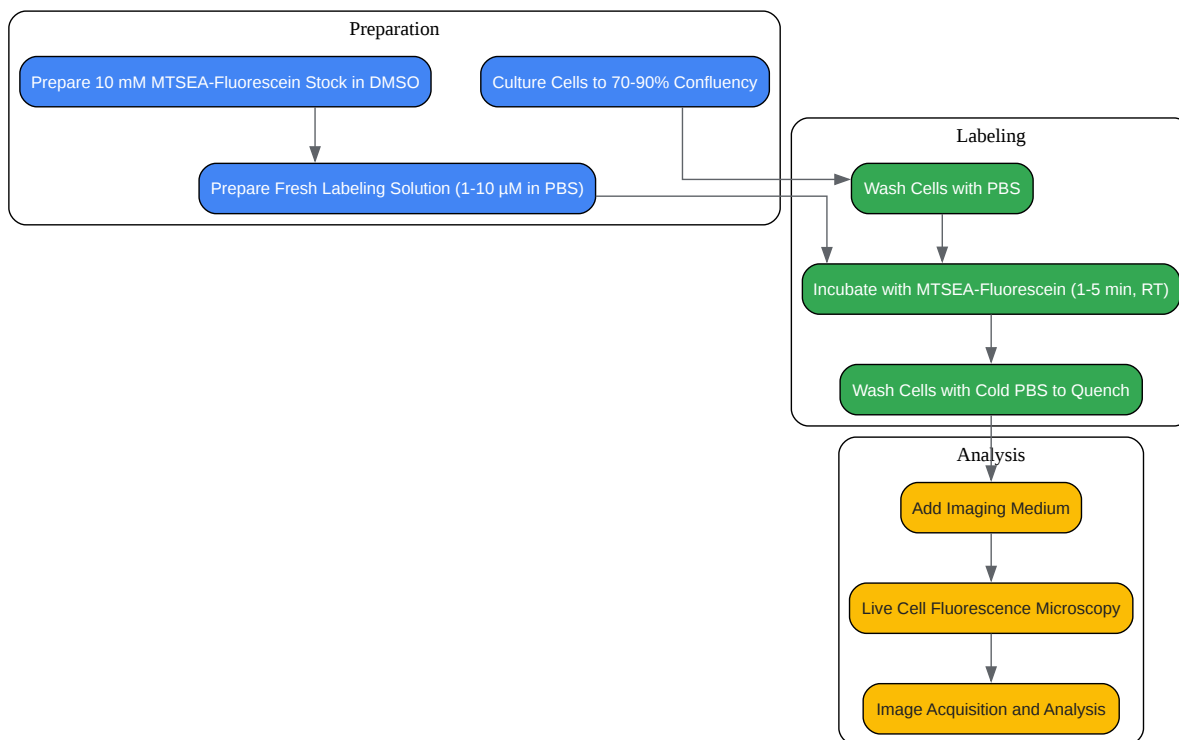
- Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency (typically 70-90%).
- Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed PBS to remove any residual serum proteins.
- Preparation of Labeling Solution: Immediately before use, dilute the 10 mM **MTSEA-Fluorescein** stock solution in pre-warmed PBS to the desired final working concentration (e.g., 5 μ M). Vortex briefly to ensure complete mixing.
- Labeling: Add the freshly prepared labeling solution to the cells, ensuring the entire surface is covered.

- **Incubation:** Incubate the cells for 1-5 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically for each cell type and protein of interest.
- **Washing to Remove Unbound Probe:** Aspirate the labeling solution and wash the cells three to five times with ice-cold PBS to stop the reaction and remove any unreacted probe.
- **Imaging:** Immediately after washing, add fresh, pre-warmed imaging medium (e.g., phenol red-free culture medium or PBS) to the cells.
- **Fluorescence Microscopy:** Image the labeled cells using a fluorescence microscope equipped with a standard fluorescein filter set (Excitation: ~490 nm, Emission: ~520 nm).

Control Experiments

- **Negative Control (No Probe):** Image unlabeled cells under the same imaging conditions to determine the level of cellular autofluorescence.
- **Negative Control (Cysteine-less Mutant):** If studying a specific protein, use cells expressing a mutant version of the protein where the target cysteine(s) have been replaced with another amino acid (e.g., alanine or serine). This will confirm the specificity of the labeling.
- **Blocking Control:** Pre-incubate cells with a non-fluorescent, membrane-impermeant thiol-reactive reagent (e.g., N-ethylmaleimide, NEM) to block accessible cell surface thiols before adding **MTSEA-Fluorescein**. This should result in a significant reduction in fluorescence signal.

Mandatory Visualizations



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Caption: Experimental workflow for live cell imaging with **MTSEA-Fluorescein**.



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Caption: Labeling of a cell surface receptor with **MTSEA-Fluorescein**.

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